molecular formula C9H12ClNO B2686529 (S)-1-Amino-indan-4-ol hydrochloride CAS No. 2097073-09-9

(S)-1-Amino-indan-4-ol hydrochloride

Cat. No.: B2686529
CAS No.: 2097073-09-9
M. Wt: 185.65
InChI Key: KTLOQNUHOBFPFP-QRPNPIFTSA-N
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Description

(S)-1-Amino-indan-4-ol hydrochloride is a chiral organic compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an indane ring system. The compound is often used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-indan-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indanone, which is subjected to a series of reactions to introduce the amino and hydroxyl groups.

    Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group of indanol is then converted to an amino group through a process known as reductive amination. This involves the reaction of indanol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.

    Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-indan-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Indanamine derivatives.

    Substitution: N-substituted indan-4-ol derivatives.

Scientific Research Applications

(S)-1-Amino-indan-4-ol hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as Parkinson’s disease, due to its ability to modulate neurotransmitter levels.

    Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Amino-indan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Amino-indan-4-ol hydrochloride: The enantiomer of (S)-1-Amino-indan-4-ol hydrochloride, with similar chemical properties but different biological activities.

    1-Amino-indan: Lacks the hydroxyl group, resulting in different reactivity and applications.

    4-Hydroxy-indan: Lacks the amino group, affecting its chemical behavior and uses.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it a valuable tool in chiral synthesis and pharmacological research. Its dual functional groups (amino and hydroxyl) allow for diverse chemical modifications and applications.

Properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQNUHOBFPFP-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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